molecular formula C19H22N2O4 B5976294 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide

2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B5976294
M. Wt: 342.4 g/mol
InChI Key: IVNPAVPQEBONCG-UHFFFAOYSA-N
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Description

2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a methoxyphenoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form 2-{[(2-methoxyphenoxy)acetyl]amino}benzamide.

    Alkylation: Finally, the compound is alkylated with isopropyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-{[(2-hydroxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide.

    Reduction: Formation of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide
  • 2-{[(2-methoxyphenoxy)acetyl]amino}benzamide
  • 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide

Uniqueness

2-{[(2-methoxyphenoxy)acetyl]amino}-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-8-4-5-9-15(14)21-18(22)12-25-17-11-7-6-10-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNPAVPQEBONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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